N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide
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Overview
Description
“N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide” is a compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest for many researchers . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Molecular Structure Analysis
The molecular structure of thiazoles is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Corrosion Inhibition
N-(4-(3-oxo-3-(thiazol-2-ylamino)propyl)thiazol-2-yl)benzamide and related benzothiazole derivatives have been studied for their corrosion inhibiting properties. Experimental investigations reveal these compounds can significantly prevent steel corrosion in acidic environments. Their effectiveness as corrosion inhibitors is attributed to their ability to adsorb onto metal surfaces through both physical and chemical interactions. Theoretical calculations support these findings, illustrating the correlation between their chemical structure and inhibitory performance (Hu et al., 2016).
Anticancer Potential
Research has identified benzothiazole derivatives as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating their promise as anticancer agents. These compounds have demonstrated significant efficacy in inhibiting tumor growth in various carcinoma models, including lung and colon cancer, showcasing their potential in cancer therapy (Borzilleri et al., 2006).
Antimicrobial and Anti-inflammatory Activities
Thiazole and thiazoline-based benzamide derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Specific derivatives have shown promising results against a range of microbial strains and inflammatory conditions, indicating their potential for development into new therapeutic agents (Lynch et al., 2006).
Synthesis of Organic Materials
Benzothiazoles and thiazolopyridines, which include this compound derivatives, are key components in the synthesis of pharmaceuticals and organic materials. Advances in electrochemical synthesis techniques have enabled efficient production of these compounds, contributing to the development of new materials and drug candidates (Qian et al., 2017).
Gelation Properties for Supramolecular Chemistry
Investigations into N-(thiazol-2-yl)benzamide derivatives have revealed their capacity to act as supramolecular gelators. The study of their gelation behavior helps to understand the influence of methyl functionality and S⋯O interaction on gel formation, which is crucial for designing new materials and understanding molecular self-assembly processes (Yadav & Ballabh, 2020).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
Thiazoles have shown a wide range of biological activities, which has led to a lot of interest in their development . Future research may focus on the design and development of different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Properties
IUPAC Name |
N-[4-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S2/c21-13(19-15-17-8-9-23-15)7-6-12-10-24-16(18-12)20-14(22)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,19,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUTXKVQVIJUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CCC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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